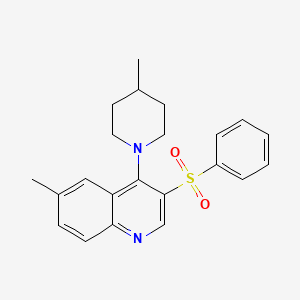
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The presence of a benzenesulfonyl group, methyl groups, and a 4-methylpiperidin-1-yl group could potentially influence its properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various methods . For instance, one method involves a one-pot three-component fusion of a certain compound, varying aniline derivatives, and aldehyde .Molecular Structure Analysis
The molecular structure of this compound would be influenced by its quinoline core and the attached groups. Quinoline is a common nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Quinoline derivatives can participate in a variety of chemical reactions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline, focusing on six unique applications:
Anticancer Activity
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline has shown potential as an anticancer agent. The quinoline scaffold is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This compound’s unique structure allows it to bind effectively to cancer cell DNA, leading to apoptosis (programmed cell death) and inhibition of tumor growth .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The benzenesulfonyl group enhances its ability to penetrate microbial cell walls, disrupting essential cellular processes. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Research indicates that 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, which are involved in chronic inflammatory diseases. This property is valuable for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
The compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells, thereby protecting against neuronal damage and cognitive decline .
Antiviral Activity
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline has demonstrated antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting viral RNA polymerase and protease enzymes. This makes it a potential candidate for developing antiviral drugs against diseases like influenza and COVID-19 .
Photodynamic Therapy
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline can be used in photodynamic therapy (PDT) for treating certain types of cancer and skin conditions. In PDT, the compound is activated by light, producing reactive oxygen species that can kill cancer cells or pathogens. This targeted approach minimizes damage to surrounding healthy tissues.
These applications highlight the versatility and potential of 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline in various fields of scientific research and medicine.
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-10-12-24(13-11-16)22-19-14-17(2)8-9-20(19)23-15-21(22)27(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHOSXQCSDXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

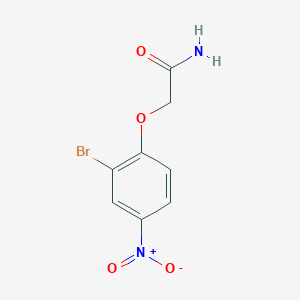

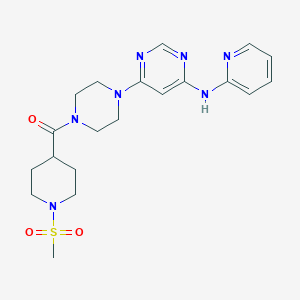
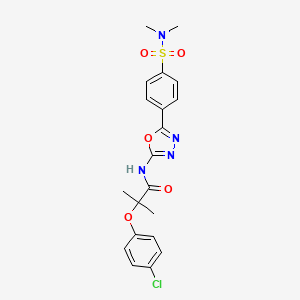
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
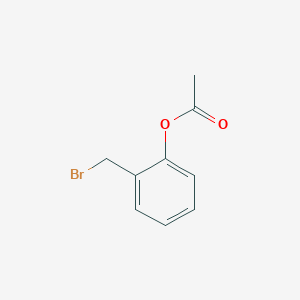
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
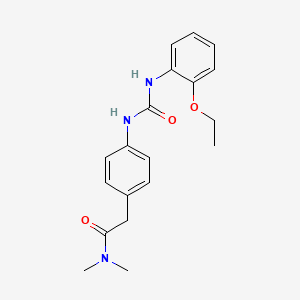
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
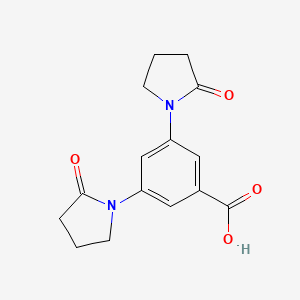
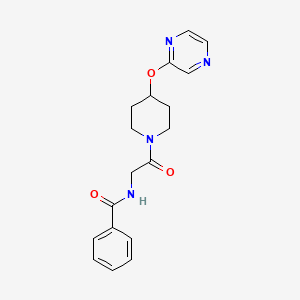

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)